1-(3-Fluorophenyl)-2-thiourea

Catalog No.
S755380
CAS No.
458-05-9
M.F
C7H7FN2S
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluorophenyl)-2-thiourea

CAS Number

458-05-9

Product Name

1-(3-Fluorophenyl)-2-thiourea

IUPAC Name

(3-fluorophenyl)thiourea

Molecular Formula

C7H7FN2S

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C7H7FN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)

InChI Key

YKOBLHQALWQKTC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=S)N

solubility

25.5 [ug/mL]

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)N

The exact mass of the compound 1-(3-Fluorophenyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3-Fluorophenyl)-2-thiourea (CAS 458-05-9) is a highly specialized fluorinated arylthiourea utilized extensively as a regioselective building block in heterocyclic synthesis and medicinal chemistry. Featuring a meta-substituted fluorine atom on the phenyl ring, this compound serves as the primary precursor for synthesizing 5-fluoro- and 7-fluoro-2-aminobenzothiazoles via Hugerschoff cyclization. In procurement and process chemistry, it is valued for its specific electronic profile—where the strong inductive electron-withdrawing effect of the meta-fluorine enhances the acidity of the thiourea protons—and its distinct thermal properties, including a melting point of 114–117 °C, which facilitates favorable dissolution kinetics in organic solvents compared to its structural analogs .

Generic substitution of 1-(3-fluorophenyl)-2-thiourea with its unsubstituted counterpart (1-phenyl-2-thiourea) or its para-isomer (1-(4-fluorophenyl)-2-thiourea) fails primarily due to strict regiochemical requirements in downstream cyclization. When subjected to oxidative cyclization, the para-fluoro isomer exclusively yields 6-fluorobenzothiazoles, whereas the meta-fluoro target compound directs ring closure to form 5-fluoro and 7-fluoro isomers. This distinction is critical in pharmaceutical manufacturing, as 5-fluorobenzothiazole pharmacophores possess specific resistance to metabolic C-hydroxylation and unique receptor binding affinities that the 6-fluoro analogs completely lack. Furthermore, the significantly lower melting point of the 3-fluoro isomer alters thermal processing and solvent compatibility, making direct substitution unviable in established synthetic workflows [1].

Regiochemical Direction in Benzothiazole Synthesis

The position of the fluorine atom strictly dictates the outcome of oxidative cyclization. Utilizing 1-(3-fluorophenyl)-2-thiourea yields a mixture of 5-fluoro- and 7-fluoro-2-aminobenzothiazoles, whereas substituting with 1-(4-fluorophenyl)-2-thiourea exclusively produces 6-fluoro-2-aminobenzothiazole [1].

Evidence DimensionCyclization product regiochemistry
Target Compound DataYields 5-fluoro- and 7-fluoro-2-aminobenzothiazole
Comparator Or Baseline1-(4-fluorophenyl)-2-thiourea yields exclusively 6-fluoro-2-aminobenzothiazole
Quantified DifferenceComplete shift in substitution pattern (meta-directed vs para-directed)
ConditionsHugerschoff cyclization using bromine or sulfuryl chloride in organic solvents

Procurement must select the 3-fluoro isomer to synthesize 5-fluorobenzothiazole APIs, as the 4-fluoro isomer cannot produce this required substitution pattern.

Thermal Processability and Handling

The thermal profile of 1-(3-fluorophenyl)-2-thiourea is markedly different from its close analogs. It exhibits a melting point of 114–117 °C, which is substantially lower than both the para-fluoro isomer (163–167 °C) and the unsubstituted phenylthiourea (154 °C) .

Evidence DimensionMelting point
Target Compound Data114–117 °C
Comparator Or Baseline1-(4-fluorophenyl)-2-thiourea (163–167 °C)
Quantified Difference~50 °C reduction in melting point
ConditionsStandard atmospheric pressure thermal analysis

The lower melting point improves dissolution kinetics and alters thermal stability parameters, requiring specific process engineering distinct from other arylthioureas.

Electronic Activation for Hydrogen Bonding

The meta-fluoro substitution exerts a strong inductive electron-withdrawing (-I) effect without the resonance donation (+R) cancellation seen in the para-isomer. This electronic configuration significantly increases the acidity and hydrogen-bond donor capacity of the thiourea NH protons compared to unsubstituted or para-substituted analogs [1].

Evidence DimensionInductive electron withdrawal (-I effect) on thiourea NH acidity
Target Compound DataStrong -I effect from meta-fluorine without resonance (+R) cancellation
Comparator Or Baseline1-(4-fluorophenyl)-2-thiourea (mixed -I and +R effects reduce net electron withdrawal)
Quantified DifferenceIncreased acidity and hydrogen-bond donor capacity of the thiourea protons
ConditionsOrganocatalytic or anion-binding assay environments

Buyers sourcing hydrogen-bond donor catalysts will achieve higher substrate activation using the 3-fluoro derivative due to its optimized electronic structure.

Synthesis of 5-Fluorobenzothiazole Antitumor Agents

This compound is the essential precursor for synthesizing 5-fluoro-2-arylbenzothiazoles, such as the potent antitumor agent GW 610. The meta-fluoro starting material ensures the fluorine atom is positioned at the 5-position of the final benzothiazole core, which is critical for blocking metabolic C-hydroxylation and maintaining in vivo efficacy[1].

Development of Orexin Receptor (OX1R) Ligands

In medicinal chemistry programs targeting sleep and neurological disorders, 1-(3-fluorophenyl)-2-thiourea is utilized to construct 5-fluorobenzothiazole derivatives of suvorexant. The specific regiochemistry provided by this precursor allows the resulting ligand to properly accommodate within the OX1R binding pocket, achieving high affinity and selectivity [1].

Design of Thiourea-Based Organocatalysts

Due to the strong inductive electron-withdrawing effect of the meta-fluorine, this compound serves as an excellent building block for hydrogen-bond donor organocatalysts. It provides enhanced activation of electrophilic substrates in asymmetric synthesis compared to unsubstituted phenylthiourea derivatives [1].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1-(3-Fluorophenyl)-2-thiourea

Dates

Last modified: 08-15-2023

Explore Compound Types